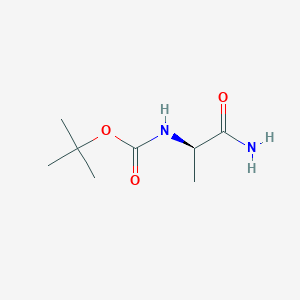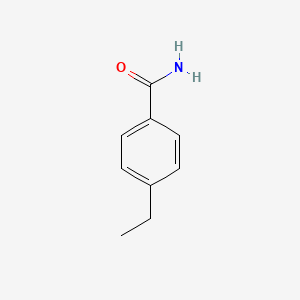![molecular formula C11H17N3O B1277312 2-amino-N-[2-(dimethylamino)ethyl]benzamide CAS No. 6725-13-9](/img/structure/B1277312.png)
2-amino-N-[2-(dimethylamino)ethyl]benzamide
Übersicht
Beschreibung
The compound "2-amino-N-[2-(dimethylamino)ethyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are structurally modified to enhance their biological properties, such as gastrointestinal prokinetic and antiemetic activities, as seen in the case of metoclopramide derivatives . These compounds are also of interest in the development of potential anti-cancer agents, with some derivatives showing in vivo antitumor activity .
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions with high yields. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . Similarly, N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives are synthesized from metoclopramide, with variations in the dialkylamino groups to yield compounds with different pharmacological profiles . The synthesis of N-(1-amino-2,2-dichloroethyl)benzamides involves nucleophilic substitution and selective monodechlorination, demonstrating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their interaction with biological targets. X-ray crystallography has been used to determine the structures of N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide, which are potential anti-cancer agents . These structures feature an intramolecular hydrogen bond, which is significant for their DNA-binding properties. Molecular mechanics calculations further explore the conformational flexibility of these compounds, which is important for understanding their interactions with biological molecules .
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions that are essential for their biological activity. For example, carbonylation of o-amino-N-(1,1-dimethylprop-2-ynyl)-benzamide leads to the formation of 2-carbethoxyamino derivatives, and attempted cyclization can result in the formation of oxazoles instead of the expected quinazolines . These reactions highlight the complexity and unpredictability of chemical transformations in the synthesis of benzamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their biological activities. For instance, the physicochemical properties of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide derivatives influence their DNA-binding capabilities and in vivo antitumor activity . The presence of electron-withdrawing or electron-donating substituents can affect the charge of the acridine chromophore at physiological pH, which in turn influences the compound's distribution and activity in vivo .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
- Research indicates that certain derivatives of 2-amino-N-[2-(dimethylamino)ethyl]benzamide, particularly those derived from 2-aminothiazole and 2-amino-2-thiazoline, demonstrate anti-inflammatory activity. Notably, hydrochloride salts of specific compounds in this category have shown effectiveness in reducing inflammation (Lynch et al., 2006).
Pharmacological Properties in Block Copolymers
- The compound has been used in the synthesis of novel diblock copolymers, particularly with 2-(dimethylamino)ethyl methacrylate. These copolymers exhibit unique properties such as pH-, salt-, and temperature-induced micellization in aqueous media, which can have various pharmacological implications (Bütün et al., 2001).
Potential in Anti-Cancer Therapy
- Investigations into the molecular structures of N-(2-dimethylamino)ethyl derivatives of 9-aminoacridine-4-carboxamide, which are of interest as potential anti-cancer agents, have been conducted. These studies explore the interaction of such compounds with DNA, providing insights that could be valuable in developing new anti-cancer therapies (Hudson et al., 1987).
Use in Melanoma Detection
- A novel radiotracer, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide, has been developed for the detection of melanoma. It demonstrates high efficacy in identifying primary and metastatic melanoma, suggesting its potential as a powerful tool in the early diagnosis of this aggressive cancer type (Pyo et al., 2020).
Synthesis of Gastrointestinal Prokinetic Agents
- Novel benzamide derivatives, including those derived from 2-amino-N-[2-(dimethylamino)ethyl]benzamide, have been synthesized and evaluated for gastrointestinal prokinetic and antiemetic activities. Such compounds could represent a new type of agent for treating gastrointestinal disorders (Sakaguchi et al., 1992).
Corrosion Inhibition for Steel
- Benzothiazole derivatives, including those incorporating 2-amino-N-[2-(dimethylamino)ethyl]benzamide, have been synthesized and shown to effectively inhibit corrosion of steel in acidic environments. This application could be significant in industrial contexts (Hu et al., 2016).
Eigenschaften
IUPAC Name |
2-amino-N-[2-(dimethylamino)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)8-7-13-11(15)9-5-3-4-6-10(9)12/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPZJFGQJWXHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398708 | |
| Record name | 2-Amino-N-[2-(dimethylamino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[2-(dimethylamino)ethyl]benzamide | |
CAS RN |
6725-13-9 | |
| Record name | 2-Amino-N-[2-(dimethylamino)ethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6725-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-[2-(dimethylamino)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)




